molecular formula C5H4N4O9 B14197004 Imidazolidinetrione, bis[(nitrooxy)methyl]- CAS No. 870539-03-0

Imidazolidinetrione, bis[(nitrooxy)methyl]-

Katalognummer: B14197004
CAS-Nummer: 870539-03-0
Molekulargewicht: 264.11 g/mol
InChI-Schlüssel: SFBVQJBVFANVLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazolidinetrione, bis[(nitrooxy)methyl]- is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidinetriones, which are characterized by a five-membered ring containing three carbonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidinetrione, bis[(nitrooxy)methyl]- typically involves the quaternization of N-methylimidazole, followed by nitration and metathesis reactions . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful introduction of nitrooxy groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazolidinetrione, bis[(nitrooxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The nitrooxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrooxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Imidazolidinetrione, bis[(nitrooxy)methyl]- has several scientific research applications:

Wirkmechanismus

The mechanism by which imidazolidinetrione, bis[(nitrooxy)methyl]- exerts its effects involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical reactions. The pathways involved often include oxidation-reduction cycles and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2,4,5-imidazolidinetrione: Similar structure but lacks the nitrooxy groups.

    1-Methyl-2-imidazolidinone: Contains a similar imidazolidinone ring but with different functional groups.

    Hydantoin: Another imidazolidinone derivative with distinct properties.

Uniqueness

Imidazolidinetrione, bis[(nitrooxy)methyl]- is unique due to the presence of nitrooxy groups, which enhance its reactivity and potential applications. This makes it more versatile compared to similar compounds that lack these functional groups.

Eigenschaften

CAS-Nummer

870539-03-0

Molekularformel

C5H4N4O9

Molekulargewicht

264.11 g/mol

IUPAC-Name

[3-(nitrooxymethyl)-2,4,5-trioxoimidazolidin-1-yl]methyl nitrate

InChI

InChI=1S/C5H4N4O9/c10-3-4(11)7(2-18-9(15)16)5(12)6(3)1-17-8(13)14/h1-2H2

InChI-Schlüssel

SFBVQJBVFANVLH-UHFFFAOYSA-N

Kanonische SMILES

C(N1C(=O)C(=O)N(C1=O)CO[N+](=O)[O-])O[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.